Lipophilicity (LogP) as a Determinant of Partitioning and Solubility Profile
The octanol-water partition coefficient (LogP) quantifies the hydrophobic character of a compound, directly influencing its behavior in aqueous and lipid environments. 2-Pentyl-1,4-dioxane exhibits a LogP of 1.98, which is significantly higher than that of the parent 1,4-dioxane (LogP -0.27) [1]. This increase of 2.25 log units reflects a >100-fold increase in lipophilicity, resulting in reduced water solubility and enhanced partitioning into organic phases. In comparison, 2-butyl-1,4-dioxane has a LogP of 1.59, indicating that the pentyl chain provides an additional 0.39 log units of lipophilicity over the butyl analog .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.98 |
| Comparator Or Baseline | 1,4-dioxane (LogP = -0.27); 2-butyl-1,4-dioxane (LogP = 1.59) |
| Quantified Difference | ΔLogP = +2.25 vs 1,4-dioxane; +0.39 vs 2-butyl-1,4-dioxane |
| Conditions | Calculated or experimental LogP values at 25°C |
Why This Matters
Procurement decisions for applications requiring controlled lipophilicity (e.g., fragrance delivery, extraction processes, or organic synthesis) must account for this quantifiable difference, as substituting with a less lipophilic analog will alter partitioning behavior and system performance.
- [1] Loba Chemie. (n.d.). 1,4-DIOXANE For HPLC & UV Spectroscopy. Safety Data Sheet. Retrieved from https://www.lobachemie.com/msds/1-4-dioxane-for-hplc-uv-spectroscopy-msds-0119401000 View Source
